molecular formula C12H15N5 B13346713 N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B13346713
M. Wt: 229.28 g/mol
InChI Key: UGVQBZAEDCOXBR-UHFFFAOYSA-N
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Description

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine is a compound of significant interest in various scientific fields. This compound features a pyrimidine ring substituted with an aminophenyl group and two methyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s structure allows it to form stable complexes with metal ions, which can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine stands out due to its unique combination of an aminophenyl group and dimethylpyrimidine structure. This configuration provides distinct electronic properties and reactivity, making it suitable for specialized applications in various fields .

Biological Activity

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine (commonly referred to as N2-(4-aminophenyl) compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5, with a molecular weight of 243.31 g/mol. The compound features a pyrimidine core substituted with an amino group and multiple methyl groups, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the amino group at the N2 position via nucleophilic substitution.
  • Methylation at the N4 and N6 positions using methylating agents.

These steps are critical for enhancing the compound's biological activity and optimizing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific receptor signaling pathways. Key findings include:

  • Integrin Inhibition : The compound has been shown to inhibit integrin-mediated cell adhesion and migration processes, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment.
  • Receptor Signaling Modulation : It inhibits immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are crucial in allergic responses and autoimmune diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamineMethyl and phenyl substitutionsModerate activity against certain cancersLacks amino substitution at N2 position
N2-(3-amino-phenyl)-N4,N4-dimethylpyrimidine-2,4-diamineDimethyl substitutionPotential anti-inflammatory effectsDifferent substitution pattern affects activity
N2-(phenyl)-N4,N6-dimethylpyrimidine-2,4-diamineDimethyl at N6 positionAntiviral propertiesVariation in methylation impacts pharmacodynamics

This compound stands out due to its specific substitutions that enhance its biological activity against integrins compared to other similar compounds.

Case Studies

A series of studies have explored the therapeutic potential of this compound:

  • Integrin Targeting in Cancer Therapy : In vitro studies demonstrated that this compound effectively reduced cell migration in cancer cell lines by targeting integrins involved in cell adhesion.
  • Allergic Response Modulation : Animal models showed that administration of this compound significantly decreased IgE-mediated allergic responses, suggesting potential applications in treating allergic conditions.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-N-(4-aminophenyl)-4-N,4-N-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5/c1-17(2)11-7-8-14-12(16-11)15-10-5-3-9(13)4-6-10/h3-8H,13H2,1-2H3,(H,14,15,16)

InChI Key

UGVQBZAEDCOXBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)NC2=CC=C(C=C2)N

Origin of Product

United States

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